molecular formula C16H21NO4S2 B421579 Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 333774-29-1

Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B421579
CAS No.: 333774-29-1
M. Wt: 355.5g/mol
InChI Key: JSLPGSUWSAXPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 333774-29-1) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4S2
  • Molecular Weight : 355.47 g/mol
  • CAS Number : 333774-29-1

The compound features a benzothiophene core structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 23.2 μM , indicating potent cytotoxic effects.

  • Mechanism of Action :
    • Induction of apoptosis was confirmed through flow cytometry, showing significant increases in both early and late apoptotic cells.
    • Cell cycle analysis indicated a G2/M phase arrest, suggesting interference with cell proliferation mechanisms.
Cell Line IC50 (μM) Effect
MCF-723.2Induces apoptosis
Other lines52.9 - 95.9Moderate activity observed

Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is beneficial in conditions like Alzheimer's disease.

Analgesic Activity

Research into the analgesic properties of related compounds indicates that derivatives of this class can provide pain relief exceeding that of standard analgesics like metamizole. The "hot plate" method demonstrated significant analgesic effects in animal models.

Case Studies and Research Findings

  • Apoptosis Induction in MCF-7 Cells :
    • A study found that treatment with the compound resulted in a 26.86% reduction in cell viability after 48 hours.
    • Flow cytometry results indicated a substantial increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
  • Cell Cycle Analysis :
    • The compound caused an increase in G2/M phase population by 1.48-fold , demonstrating its role in disrupting normal cell cycle progression.
  • Neuroprotection Studies :
    • Preliminary data suggests potential benefits in neurodegenerative models through AChE inhibition, although further studies are needed to confirm these effects.

Properties

IUPAC Name

ethyl 2-(3-acetylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-3-21-16(20)14-11-6-4-5-7-12(11)23-15(14)17-13(19)8-9-22-10(2)18/h3-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLPGSUWSAXPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.